

molecular weight and formula of (3S,5S)-Atorvastatin Sodium Salt

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3S,5S)-Atorvastatin Sodium Salt

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological context of **(3S,5S)-Atorvastatin Sodium Salt**. This specific stereoisomer is often considered an impurity in the synthesis of the active pharmaceutical ingredient, Atorvastatin.

Chemical and Physical Data

(3S,5S)-Atorvastatin Sodium Salt is a stereoisomer of Atorvastatin, a widely used HMG-CoA reductase inhibitor for treating hypercholesterolemia.[1] The (3S,5S) enantiomer, however, exhibits little to no inhibitory activity against this enzyme.[2][3]

Parameter	Value	Reference
Molecular Formula	C ₃₃ H ₃₄ FN ₂ O ₅ ·Na	[2][4]
Molecular Weight	580.62 g/mol	
Formal Name	2-(4-fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid, monosodium salt	
Synonyms	ent-Atorvastatin sodium salt, Atorvastatin Impurity E (EP) as Sodium Salt	
Appearance	White Solid	
Solubility	Soluble in DMSO and Methanol	

Experimental Protocols

Detailed methodologies for the analysis and characterization of Atorvastatin stereoisomers are crucial for quality control and research purposes. Below are protocols derived from published analytical methods.

This method is adapted from established procedures for the chiral separation of Atorvastatin enantiomers.

- Objective: To separate and quantify the (3S,5S)-enantiomer from other stereoisomers of Atorvastatin.
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Chromatographic Conditions:
 - Column: Chiralcel® OD-RH or Chiralpak AD-H column.

- Mobile Phase: A mixture of n-hexane and 2-propanol (95:05 v/v) is a common mobile phase. Another reported mobile phase consists of n-Hexane, ethanol, and 0.1% trifluoroacetic acid in the ratio of 85:15:0.1 (v/v/v).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 246 nm or 260 nm.
- Injection Volume: 10 μ L.
- Sample Preparation:
 - Prepare a stock solution of the Atorvastatin sample in a suitable diluent such as a methanol:ethanol (1:1 v/v) mixture.
 - Further dilute the stock solution to an appropriate concentration for analysis.
- Procedure:
 - Equilibrate the column with the mobile phase until a stable baseline is achieved.
 - Inject the prepared sample solution.
 - Monitor the chromatogram for the elution of the different stereoisomers. The retention times for the (S,S) and (R,R) isomers are typically distinct, allowing for their separation and quantification.

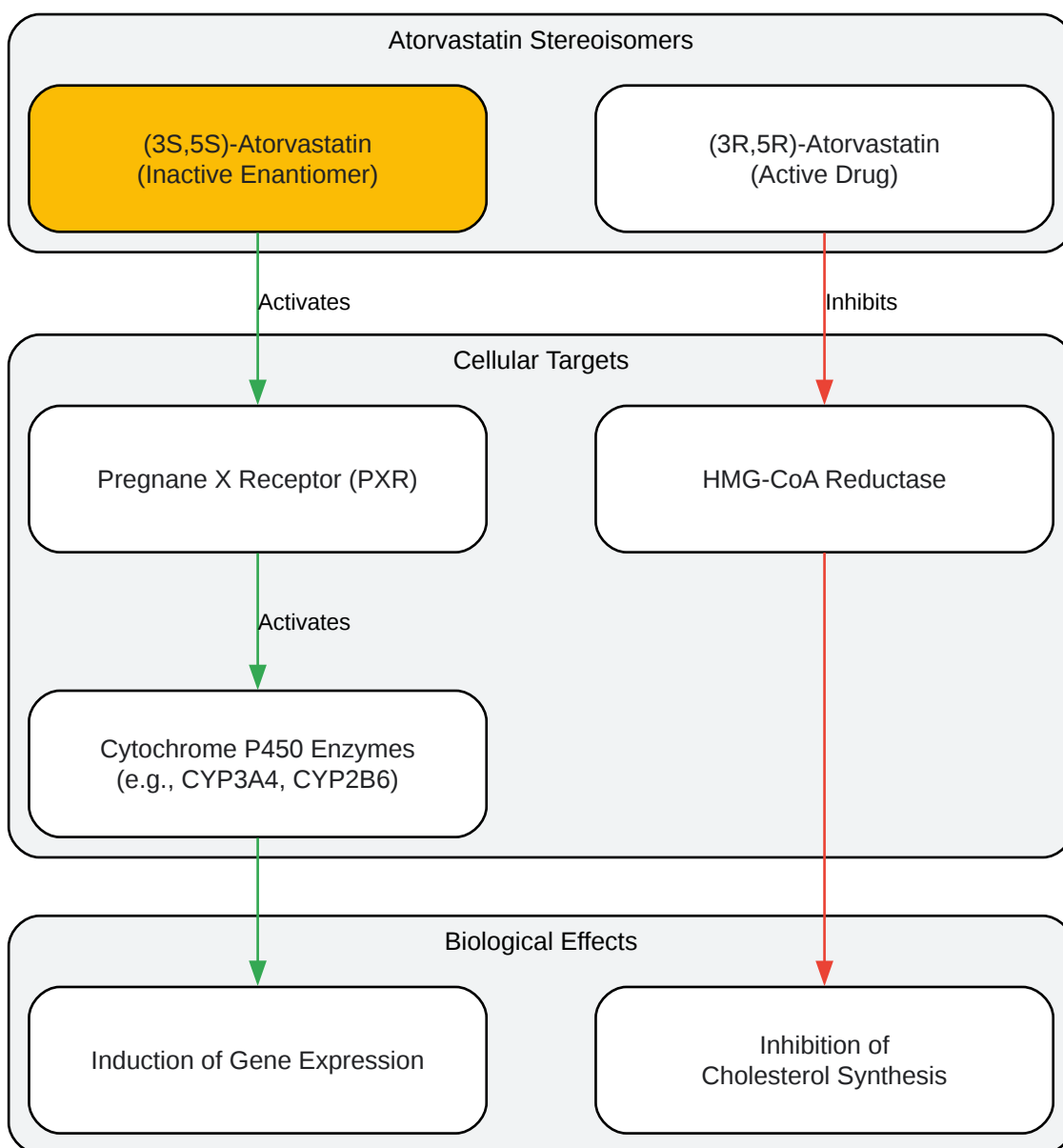
SFC is an alternative technique for the effective separation of chiral compounds.

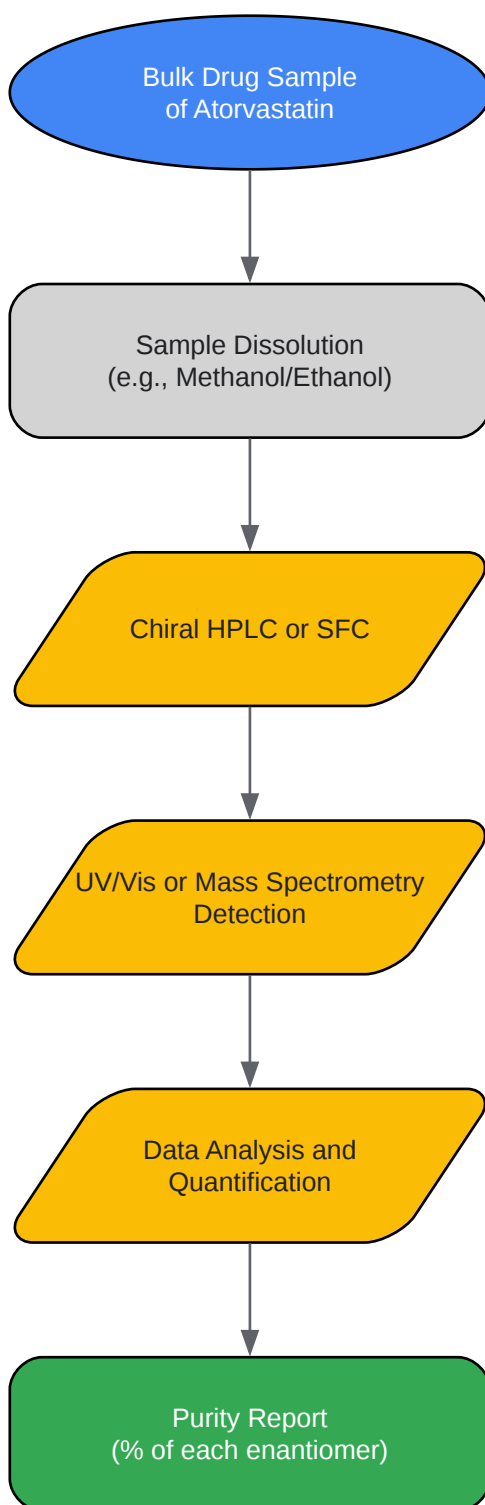
- Objective: To achieve rapid and efficient separation of Atorvastatin enantiomers.
- Instrumentation: An SFC system coupled with UV and polarimetric detectors.
- Chromatographic Conditions:
 - Column: Chiralpak AD-H.
 - Mobile Phase: Supercritical carbon dioxide and methanol (90:10 v/v).

- Flow Rate: 2.5 mL/min.
- Procedure:
 - Equilibrate the chiral column with the specified mobile phase.
 - Inject the sample.
 - The combination of UV and polarimetric detection allows for both quantification and identification of the enantiomers.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biological context of Atorvastatin enantiomers and a typical workflow for their characterization.





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- To cite this document: BenchChem. [molecular weight and formula of (3S,5S)-Atorvastatin Sodium Salt]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2801016#molecular-weight-and-formula-of-3s-5s-atorvastatin-sodium-salt]

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